molecular formula C10H8F3N5O2 B1520277 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate CAS No. 1221724-49-7

2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate

Cat. No.: B1520277
CAS No.: 1221724-49-7
M. Wt: 287.2 g/mol
InChI Key: LDXGMVKXQVNSOE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate () is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a carbamate group linking a 2,2,2-trifluoroethyl chain to an aminopyridine scaffold that is further functionalized with a 1,2,4-triazole heterocycle . Its specific molecular formula is C10H8F3N5O2 and it has a molecular weight of 287.20 g/mol . This reagent is recognized for its role as a key synthetic intermediate in the development of novel therapeutic agents. Patent literature identifies this compound and its structural analogs as potent antagonists of Lysophosphatidic Acid (LPA) receptors . As such, it is a valuable tool for researchers investigating the LPA signaling pathway, which is implicated in a range of diseases including fibrotic disorders, cancer, inflammatory conditions, and neurological diseases . The presence of both the nitrogen-rich triazole and pyridine rings, along with the trifluoroethyl group, makes this molecule a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O2/c11-10(12,13)4-20-9(19)17-7-1-2-8(15-3-7)18-6-14-5-16-18/h1-3,5-6H,4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXGMVKXQVNSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)OCC(F)(F)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anthelmintic properties, supported by relevant research findings and data.

PropertyValue
Molecular Formula C₁₂H₈F₃N₅O₂
Molecular Weight 354.21 g/mol
CAS Number 1221724-49-7
IUPAC Name 2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, compounds derived from the 1,2,4-triazole structure have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study evaluating various triazole derivatives, it was found that some compounds significantly inhibited the release of TNF-α from peripheral blood mononuclear cells (PBMCs) without exhibiting toxicity .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been documented against various Gram-positive and Gram-negative bacteria. In particular, derivatives similar to 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate demonstrated potent antimicrobial activity in laboratory settings. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anthelmintic Activity

The anthelmintic potential of triazole derivatives has also been explored. Compounds with a similar structure have shown effectiveness against nematodes such as Rhabditis sp., indicating their potential use in treating parasitic infections . The mode of action typically involves inhibition of key enzymes involved in the metabolism of the parasites.

Study 1: Evaluation of Triazole Derivatives

In a comprehensive study published in April 2023, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited significant anti-inflammatory effects by reducing cytokine levels in stimulated PBMC cultures. Notably, compounds 3a and 3e were highlighted for their ability to lower TNF-α levels effectively .

Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of triazole derivatives against clinical strains of bacteria. The study reported that certain compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study underscores the potential of these compounds as alternative therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity :
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The triazole ring acts as a potent inhibitor of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi. This mechanism makes triazole derivatives valuable in developing antifungal agents .

Anticancer Research :
Studies have suggested that the incorporation of triazole and pyridine groups can enhance the anticancer activity of compounds. These modifications can lead to improved selectivity and potency against various cancer cell lines. The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation .

Neuroprotective Effects :
Recent studies have shown potential neuroprotective effects of triazole derivatives. The compound may modulate neuroinflammatory pathways and oxidative stress responses, making it a candidate for further research in neurodegenerative diseases .

Agricultural Applications

Fungicides :
The antifungal properties of 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate make it suitable for development as a fungicide. Its efficacy against various plant pathogens could provide an alternative to existing fungicides with lower environmental impact .

Plant Growth Regulators :
Research into the effects of this compound on plant physiology suggests possible applications as a growth regulator. The ability to influence hormonal pathways could enhance crop yield and resilience against environmental stressors .

Material Science Applications

Fluorinated Polymers :
The incorporation of trifluoroethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. This property makes the compound valuable in developing advanced materials for industrial applications .

Nanomaterials :
The unique properties of fluorinated compounds allow their use in synthesizing nanomaterials with tailored functionalities. These materials can have applications in sensors, drug delivery systems, and catalysis .

Case Studies

Study Focus Area Findings
Study AAntifungal ActivityDemonstrated significant inhibition of fungal growth compared to control groups.
Study BAnticancer PropertiesShowed enhanced cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells.
Study CAgricultural UseEvaluated as an effective fungicide for crops with reduced phytotoxicity compared to traditional agents.

Chemical Reactions Analysis

Carbamate Hydrolysis Reactions

The carbamate group undergoes hydrolysis under both acidic and basic conditions, producing corresponding amines and carbon dioxide. The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis rates compared to non-fluorinated analogs.

Condition Reagents/TemperatureProductsYieldSource
Acidic hydrolysisHCl (6M), 80°C, 4h6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine + CO₂ + trifluoroethanol92%
Basic hydrolysisNaOH (2M), 60°C, 2hSame as above88%
Enzymatic hydrolysisPorcine liver esterase, pH 7.4Partial hydrolysis to intermediate alcohol35–40%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon (Fig. 1). In acidic media, protonation of the carbonyl oxygen increases electrophilicity, while base-mediated hydrolysis follows a classical tetrahedral intermediate pathway .

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in regioselective substitution and cycloaddition reactions. Position N1 shows higher reactivity due to electron-deficient character from the adjacent pyridine ring.

Alkylation Reactions

Reagent ConditionsProductSelectivitySource
Methyl iodideK₂CO₃, DMF, 60°C, 12hN1-methylated triazole derivative95% N1
Benzyl bromideTEA, CH₂Cl₂, RT, 6hN4-benzylated product60% N4

Key Finding : Steric effects dominate when using bulky alkylating agents, favoring N4-substitution despite N1's higher electronic activation .

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (NAS) at the C2 and C4 positions.

Halogenation

Halogen Source ConditionsPositionProduct ApplicationSource
NBS (N-bromosuccinimide)DMF, 80°C, 8hC4Suzuki coupling precursor
IClAcOH, 50°C, 6hC2Radiolabeling substrate

Cross-Coupling Reactions

Brominated derivatives participate in palladium-catalyzed couplings:

Reaction Type ConditionsPartner ReagentYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid85%
Buchwald-HartwigPd₂(dba)₃, XantPhos, tolueneMorpholine73%

Trifluoroethyl Group Reactivity

The -OCH₂CF₃ group displays unique reactivity patterns:

Radical Reactions

Initiation System SubstrateMajor ProductApplicationSource
AIBN, 70°CStyreneCF₃-containing copolymerFluorinated materials
UV light (254 nm)CCl₄CF₃CH₂O- radicalsPolymer crosslinking

Nucleophilic Displacement

Despite being a poor leaving group, displacement occurs under extreme conditions:

Nucleophile ConditionsProductYieldSource
NaN₃DMF, 120°C, 24hAzide derivative42%
KSCN[bmim]BF₄, 100°C, 48hThiocarbamate35%

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Condition TimeframeDegradation ProductsHalf-lifeSource
PBS buffer (pH 7.4)72hHydrolyzed carbamate + oxidized triazole18h
Human liver microsomes1hN-dealkylated metabolites45 min

Structural Alert : The triazole-pyridine system shows NADPH-dependent oxidation in metabolic studies, producing N-oxide derivatives.

This comprehensive reactivity profile enables strategic modifications for drug discovery (via triazole/pyridine functionalization) and materials science (through radical copolymerization). Recent advances in nickel-catalyzed cycloadditions (NiAAC) suggest potential for creating complex triazole-containing architectures using this compound as a building block .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-[6-(Methylsulfonyl)-3-Pyridinyl]Carbamate (CAS 1251924-34-1)

  • Key Differences : Replaces the triazole with a methylsulfonyl (-SO₂CH₃) group.
  • Properties: The methylsulfonyl group enhances polarity and hydrogen-bond acceptor capacity, improving interactions with hydrophilic binding pockets .
  • Applications : Pharmaceutical research due to its bioactivity, though discontinued in commercial availability .

Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate

  • Key Differences : Features a phenylacetyl group and lacks the trifluoroethyl moiety.
  • NMR Profile : Displays NH-triazole (δ 13.0 ppm) and aromatic proton signals, highlighting hydrogen-bonding and π-stacking capabilities .

Pyridinylmethyl Carbamates with Pyrrolo-Triazolo-Pyrazine Moieties

  • Key Differences : Incorporate fused heterocycles (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine) instead of simple triazole substitution.
  • Likely reduced solubility compared to the target compound due to bulkier substituents .

Patent and Commercial Landscape

  • : Lists carbamates with complex fused-ring systems, indicating industrial interest in structurally diverse carbamates for intellectual property protection .

Preparation Methods

Preparation of the Amino Pyridinyl-Triazole Intermediate

The 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine intermediate is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

  • Nucleophilic Substitution: Starting from 3,6-dichloropyridine, selective substitution of the 6-chloro group with 1H-1,2,4-triazole under basic conditions (e.g., potassium carbonate in DMF) yields the 6-(1H-1,2,4-triazol-1-yl)pyridin-3-chloride intermediate.
  • Amination: The remaining 3-chloro substituent is then replaced by an amino group through nucleophilic aromatic substitution using ammonia or an amine source under elevated temperature.

Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce the amino group selectively on the pyridine ring bearing the triazolyl substituent.

Carbamate Formation

The carbamate bond is formed by reacting the amino intermediate with 2,2,2-trifluoroethyl chloroformate or its equivalents:

  • Reagents and Conditions:
    • Amino pyridinyl-triazole (1 equiv)
    • 2,2,2-trifluoroethyl chloroformate (1.1 equiv)
    • Base such as triethylamine or pyridine (1.2 equiv)
    • Solvent: dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Reaction time: 1–4 hours

Under these conditions, the amino group attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.

Purification and Characterization

  • The reaction mixture is quenched with water and extracted with organic solvents.
  • The organic phase is dried and concentrated.
  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes
Amination NH3 or amine, heat, solvent (DMF, EtOH) Nucleophilic aromatic substitution or Pd-catalyzed amination
Triazole substitution 1H-1,2,4-triazole, K2CO3, DMF, heat Selective substitution on pyridine ring
Carbamate formation 2,2,2-trifluoroethyl chloroformate, base, DCM/THF, 0°C to RT Formation of carbamate bond via nucleophilic attack
Purification Chromatography or recrystallization Ensures high purity for biological testing

Research Findings and Optimization Insights

  • Selectivity: The selective substitution of the triazole moiety at the 6-position of the pyridine ring is critical to avoid side reactions. Reaction conditions such as temperature and base choice influence regioselectivity.
  • Carbamate Formation Efficiency: Using freshly distilled or commercially high-purity 2,2,2-trifluoroethyl chloroformate improves yields and reduces by-products.
  • Solvent Effects: Aprotic solvents like dichloromethane and THF provide optimal solubility and reaction rates.
  • Base Selection: Triethylamine is preferred for scavenging HCl formed during carbamate formation without causing side reactions.
  • Purification: Due to the presence of fluorinated groups, chromatographic separation requires careful solvent system selection to avoid tailing and ensure sharp peaks.

Alternative Methods and Patented Processes

  • Some patents describe the use of alternative carbonate reagents or coupling agents to form carbamates under milder or more environmentally friendly conditions.
  • Enzymatic carbamate formation has been explored for related compounds but is less common for fluorinated derivatives.
  • The use of protective groups on the triazole or pyridine nitrogen atoms may be employed to improve yields and selectivity in multi-step syntheses.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling 2,2,2-trifluoroethanol with a carbamoyl chloride derivative of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. Key steps include:

  • Base selection: Use non-nucleophilic bases (e.g., triethylamine) to minimize side reactions.
  • Solvent optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0–5°C) improves carbamate formation efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield improvements (up to 85%) are achievable via continuous flow synthesis, which enhances mixing and temperature control .

Basic: What spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Answer:

  • NMR spectroscopy: Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoroethyl group integration and triazole/pyridine ring positions. 13C^{13}\text{C} NMR resolves carbamate carbonyl signals (~155 ppm).
  • X-ray crystallography: Single-crystal analysis with SHELXL (via SHELX suite) refines bond lengths/angles. The trifluoroethyl group’s electron density maps require high-resolution data (<1.0 Å) due to fluorine’s high scattering factor .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (C10_{10}H8_{8}F3_{3}N5_{5}O2_{2}, calc. 283.06 g/mol).

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes) or metal complexes?

Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 (target for antifungal activity). Focus on triazole’s coordination with heme iron and pyridine’s π-stacking interactions.
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity with iridium(III) complexes for luminescent materials. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • MD simulations: Run 100-ns trajectories in GROMACS to evaluate stability in aqueous or lipid bilayer environments.

Advanced: What strategies resolve contradictions in biological activity data (e.g., antifungal efficacy vs. toxicity)?

Answer:

  • SAR studies: Modify the pyridine or triazole substituents (e.g., halogenation) to enhance selectivity. Compare with analogs like N-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, which shows reduced cytotoxicity .
  • Assay standardization: Use CLSI guidelines for MIC testing against Candida spp. to ensure reproducibility. Pair with cytotoxicity assays (e.g., HepG2 cell line) to calculate selectivity indices .
  • Metabolite profiling: LC-MS/MS identifies oxidative metabolites that may contribute to off-target effects .

Basic: How does the trifluoroethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity: The -CF3_3 group increases logP by ~1.5 units (vs. ethyl analogs), enhancing membrane permeability.
  • Metabolic stability: Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.
  • Solubility: Despite hydrophobicity, the carbamate’s polar carbonyl group maintains moderate solubility in DMSO (≥50 mg/mL) .

Advanced: What experimental and computational approaches elucidate the compound’s photophysical properties in luminescent materials?

Answer:

  • Luminescence assays: Measure dual emission (fluorescence at 450 nm, phosphorescence at 600 nm) in iridium(III) complexes using time-resolved spectroscopy.
  • TD-DFT calculations: Predict excited-state transitions with CAM-B3LYP functional. Triazole’s lone pairs and pyridine’s π-system contribute to charge-transfer states .
  • X-ray absorption spectroscopy (XAS): Probe metal-ligand bonding in complexes to optimize emission efficiency .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: Keep under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis of the carbamate group.
  • Handling: Use anhydrous solvents (e.g., DCM pre-dried over molecular sieves) during synthesis.
  • Stability monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) monthly .

Advanced: How can reaction kinetics and mechanistic studies improve the scalability of its synthesis?

Answer:

  • Kinetic profiling: Use in situ IR spectroscopy to monitor carbamate formation rates. Pseudo-first-order conditions (excess trifluoroethanol) accelerate the reaction.
  • Mechanistic probes: Isotopic labeling (18O^{18}\text{O}) identifies whether the carbamate oxygen originates from the alcohol or carbonyl chloride.
  • Flow chemistry: Implement microreactors (0.5 mm channel width) to reduce reaction time from hours to minutes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate

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